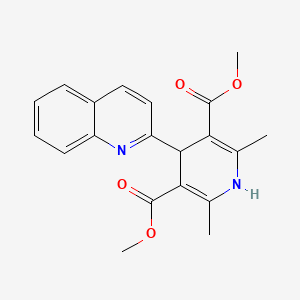
Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinoline, a class of compounds known for their pharmaceutical and biological activities . Quinoline derivatives have been the subject of many publications due to their synthetic analogs and the synthesis of their heteroannelated derivatives .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. For instance, 4-hydroxy-2(1H)-quinolones can be synthesized from anilines using malonic acid equivalents .Molecular Structure Analysis
Quinoline-2,4-diones, a related compound, display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with 3-methyl-2-butenoic acid in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) affords 2,2-dimethyl-2H-pyrano[3,2-c]quinolin-5(6H)-ones .Applications De Recherche Scientifique
Synthetic Approaches and Structural Insights
DMQD is synthesized through a series of chemical reactions, and its structure consists of a quinoline core with two methyl groups at positions 2 and 6. The 4-hydroxy-2-quinolone scaffold offers diverse synthetic possibilities, making it an attractive starting point for drug discovery. X-ray analyses reveal that the most common tautomeric form of DMQD is shown in Figure 1 .
!Figure 1 <!-- Placeholder image -->
Quinine and Its Derivatives: Quinine, isolated from Cinchona bark, has been used historically to treat nocturnal leg cramps, arthritis, and prion infections. Quinine derivatives exhibit antimalarial properties and have been valuable in medicine .
2-Hydroxyquinoline and 4-Hydroxyquinoline: These compounds, found in plant sources, exist as 2(1H)-quinolone and 4(1H)-quinolone, respectively. Their biological activities and potential applications are areas of ongoing research .
Applications of DMQD
a. Anticancer Properties: DMQD exhibits cytotoxic effects against cancer cells. Researchers are investigating its potential as a novel chemotherapeutic agent. Mechanistic studies suggest interference with DNA replication and cell cycle progression .
b. Antimicrobial Activity: DMQD and related quinolones possess antimicrobial properties. They inhibit bacterial growth by targeting essential enzymes involved in nucleic acid synthesis. These compounds could inspire new antibiotics .
c. Anti-Inflammatory Effects: DMQD shows promise as an anti-inflammatory agent. It modulates immune responses and reduces inflammation by inhibiting pro-inflammatory cytokines. This property may have applications in autoimmune diseases .
d. Neuroprotective Potential: Preclinical studies indicate that DMQD protects neurons from oxidative stress and neurodegeneration. Its antioxidant properties make it an interesting candidate for neuroprotection .
e. Cardiovascular Applications: DMQD’s vasodilatory effects and potential to regulate blood pressure are being explored. It may contribute to cardiovascular health by improving endothelial function .
f. Antiviral Activity: Quinolones, including DMQD, exhibit antiviral effects. They interfere with viral replication and entry mechanisms. Ongoing research aims to harness these properties against emerging viruses .
Conclusion
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 2,6-dimethyl-4-quinolin-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-11-16(19(23)25-3)18(17(12(2)21-11)20(24)26-4)15-10-9-13-7-5-6-8-14(13)22-15/h5-10,18,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZNKYTVPYTPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=NC3=CC=CC=C3C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,6-dimethyl-4-(2-quinolinyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

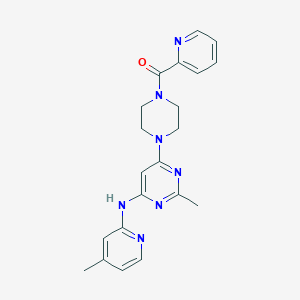

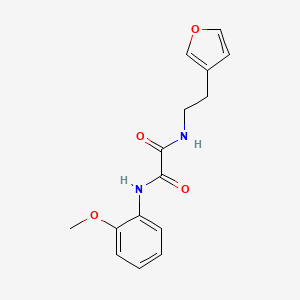
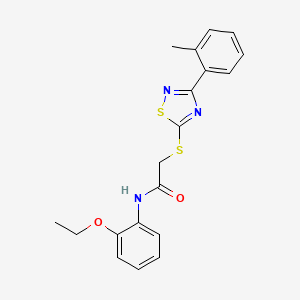


![diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2604183.png)
![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2604184.png)

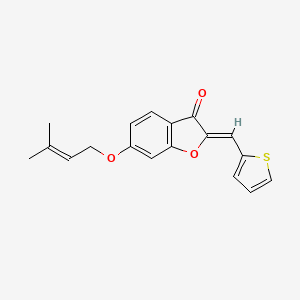
![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)

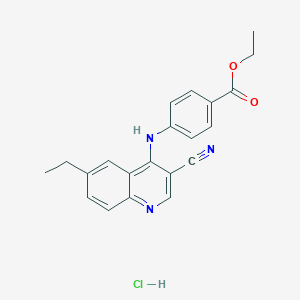
![6-(4-Ethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2604196.png)